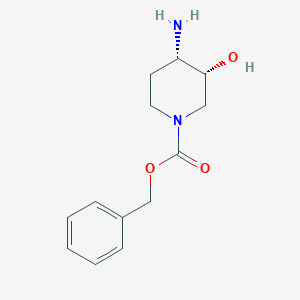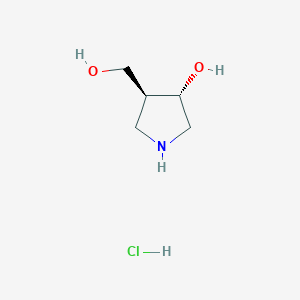
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a hydroxymethyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride typically involves the hydroxylation of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidone derivatives followed by hydroxylation using appropriate reagents. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. For instance, metabolic engineering strategies can be employed to enhance the biosynthetic pathways in microorganisms like Escherichia coli. This involves the overexpression of specific enzymes and optimization of fermentation conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding alkyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alkyl derivatives.
- Substitution products include esters and ethers.
Scientific Research Applications
Chemistry: In chemistry, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and as an intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It serves as a substrate for various enzymatic reactions, helping to elucidate the function of specific enzymes.
Medicine: In the pharmaceutical industry, this compound is used in the development of drugs, particularly those targeting neurological conditions. Its unique structure allows it to interact with specific biological targets, making it a valuable component in drug design.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative, commonly found in collagen.
cis-4-Hydroxy-L-proline: A similar compound with a different stereochemistry.
trans-3-Hydroxy-L-proline: Differing in the position of the hydroxyl group.
Uniqueness: (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
Properties
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
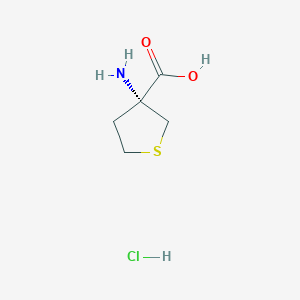
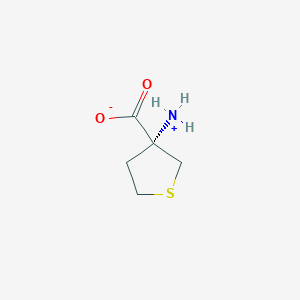
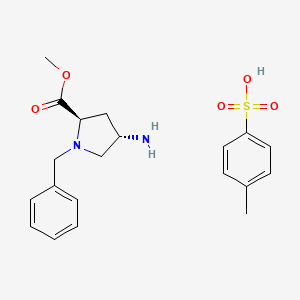
![(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester](/img/structure/B8188995.png)
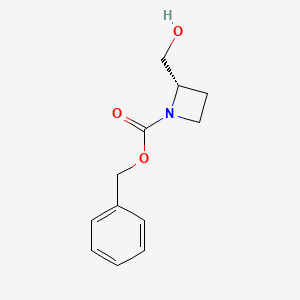
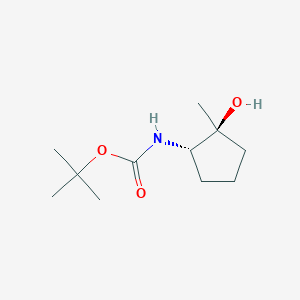
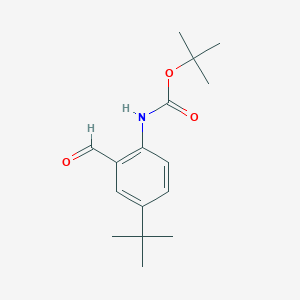

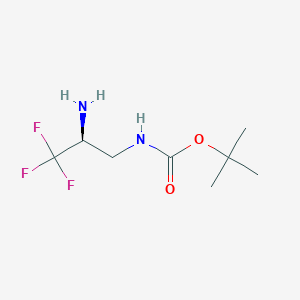

![2-Azabicyclo[3.2.0]heptan-7-ol hydrochloride](/img/structure/B8189069.png)
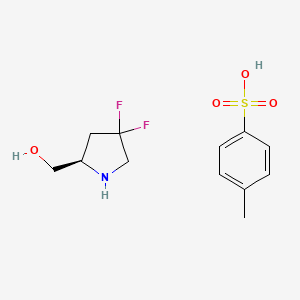
![6-Oxabicyclo[3.1.0]hexan-3-amine](/img/structure/B8189076.png)
